GGTI-2133 free base is an N-acyl-L-amino acid obtained by condensation of the carboxy group of 4-{[(imidazol-4-yl)methyl]amino}-2-(naphthalen-1-yl)benzoic acid with the amino group of L-leucine. An inhibitor of geranylgeranyltransferase type I. It has a role as an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor. It is a L-leucine derivative, a N-acyl-L-amino acid, a member of naphthalenes, a biaryl, a member of imidazoles, a member of benzamides, a substituted aniline and a secondary amino compound. It is a conjugate base of a GGTI-2133 free base(1+).
Related Compounds
Simvastatin
Compound Description: Simvastatin is a member of the drug class known as statins, which are primarily used to lower cholesterol levels in the blood by inhibiting HMG-CoA reductase. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and isoprenoids such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP). [, ]
Relevance: While simvastatin lowers cholesterol, its effects extend beyond this to include inhibiting the synthesis of GGPP, similar to the target compound, GGTI-2133 free base. GGPP is essential for the prenylation and activation of Rho GTPases. Therefore, both simvastatin and GGTI-2133 free base can indirectly inhibit Rho GTPase activity by limiting the availability of GGPP. []
Y-27632
Compound Description: Y-27632 is a selective inhibitor of Rho-associated protein kinase (ROCK), a downstream effector of RhoA. []
Relevance: Y-27632 and GGTI-2133 free base both target the RhoA signaling pathway but at different points. GGTI-2133 free base inhibits the prenylation and thus the activation of RhoA, while Y-27632 directly inhibits ROCK, a kinase activated by RhoA. Both compounds ultimately lead to reduced downstream signaling of RhoA. []
Compound Description: Lovastatin, like simvastatin, is a statin that inhibits HMG-CoA reductase, ultimately reducing the synthesis of both cholesterol and isoprenoids like GGPP and FPP. [, ]
Relevance: Similar to GGTI-2133 free base, lovastatin can indirectly inhibit the prenylation of proteins, including Rab GTPases, by decreasing the production of GGPP. [, ]
3-PEHPC
Compound Description: 3-PEHPC (3-(3-pyridyl)-2-hydroxy-2-phosphonopropanoic acid) is a specific inhibitor of Rab geranylgeranyltransferase (Rab GGTase). [, ]
Digeranyl Bisphosphonate (DGBP)
Compound Description: DGBP is an inhibitor of geranylgeranyl pyrophosphate synthase (GGPP synthase), an enzyme directly upstream of GGTase in the isoprenoid biosynthetic pathway. []
Relevance: Both DGBP and GGTI-2133 free base disrupt Rab protein prenylation. DGBP blocks the synthesis of GGPP, the substrate for GGTase, whereas GGTI-2133 free base directly inhibits GGTase activity. Both lead to a reduction in geranylgeranylated Rab proteins. []
Farnesyl Pyrophosphate (FPP)
Compound Description: FPP is an isoprenoid intermediate in the mevalonate pathway. It is the substrate for farnesyltransferase (FTase), which prenylates proteins with a farnesyl group. [, ]
Relevance: FPP is relevant as it highlights the specificity of GGTI-2133 free base for geranylgeranyl transferase over farnesyltransferase. The research shows that depletion of GGPP, not FPP, is responsible for IBP inhibitor-induced cytotoxicity. []
Geranylgeranyl Pyrophosphate (GGPP)
Compound Description: GGPP is an isoprenoid and the substrate for geranylgeranyl transferase I (GGTase I). It is required for the prenylation of Rho GTPases and other proteins. [, ]
Relevance: GGPP is directly relevant to the mechanism of action of GGTI-2133 free base. The compound inhibits GGTase I, preventing the transfer of GGPP to target proteins like Rho GTPases. [, ]
Zaragozic Acid
Compound Description: Zaragozic acid is an inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol. This inhibition can lead to a depletion of isoprenoid precursors. []
Relevance: Similar to GGTI-2133 free base, which affects the isoprenoid pathway downstream at the level of GGTase, zaragozic acid acts upstream by inhibiting squalene synthase. This results in decreased levels of isoprenoids, impacting processes dependent on prenylation. []
FTI-277
Compound Description: FTI-277 is a specific inhibitor of farnesyltransferase (FTase), which attaches a farnesyl group to proteins. []
Relevance: FTI-277 is structurally related to GGTI-2133 free base as both target prenyltransferases but with different specificities. This difference is important in dissecting the individual contributions of farnesylation and geranylgeranylation in cellular processes. []
Lonafarnib
Compound Description: Lonafarnib is a potent and selective farnesyltransferase (FTase) inhibitor. []
Relevance: Lonafarnib serves as a comparative compound to GGTI-2133 free base in understanding the structural features that dictate the specificity of these inhibitors toward FTase or GGTase-I. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GGTI 2133 is a peptidomimetic inhibitor of geranylgeranyl transferase type I (GGTase I; IC50 = 38 nM). It is 140-fold selective for GGTase I over farnesyltransferase (IC50 = 5,400 nM). In vitro, it inhibits geranylgeranylation of RAP1A (IC50 = 10 µM) without inhibiting farnesylation of H-Ras (IC50 = >30 µM). It also inhibits cell growth and decreases migration and invasion of oral squamous cell carcinoma (OSSC) cells to 75, 45, and 27% of control values, respectively. GGTI 2133 (5 mg/kg per day, i.p.) prevents ovalbumin-induced eosinophil infiltration into airways in a mouse model of allergic bronchial asthma but does not prevent an increase in chemokines. It also blocks naloxone-induced contraction of ileum isolated from rats with morphine withdrawal syndrome and dose-dependently decreases withdrawal severity in vivo (ED50 = 0.076 mg/kg).
G protein-coupled estrogen receptor (GPER), or GPR30, specifically binds natural and man-made estrogens. It is thought to be involved in estrogen-sensitive cancers. GPER knockout mice are fertile, although they exhibit thymic atrophy, impaired glucose tolerance, and altered bone growth. G-36 is a cell-permeable non-steroidal antagonist of GPER, inhibiting activation by either 17β-estradiol or the GPER-selective agonist G-1 (IC50 = 112 and 165 nM, respectively). It has no detectable binding activity to either ERα or ERβ.3 G-36 blocks the activation of PI3K or calcium mobilization triggered by estrogen through GPER and it suppresses ERK activation by estrogen or G-1 but not by EGF. G-36 can be used in combination with GPER-selective agonists, like G-1, to distinguish the roles of GPER from those of ERα and ERβ in complex biological systems. G-36 is a selective G protein-coupled estrogen receptor (GPER) agonist. G-36, also known as GRB-G36, is a cell-permeable non-steroidal antagonist of GPER.
G-744 is a highly potent, selective for Btk inhibitor. G-774 is metabolically stable, well tolerated, and efficacious in an animal model of arthritis. G-744 prevents cellular functions in murine B-cells such as B-cell receptor (BCR)-mediated CD86 induction with an EC50 of 64nM. G-744 also inhibited BCR-stimulated B-cell proliferation in human B-cells (EC50 = 22 nM). In human monocytes, production of the inflammatory cytokine TNFα following activation with immune complexes was abrogated by G-744 (EC50 = 33 nM). In human whole blood, G-744 demonstrated potent inhibition of BCR-stimulated CD69 expression on Bcells with an EC50 of 87 nM.
Gabaculine is a naturally occurring, conformationally constrained analog of GABA and an irreversible inhibitor of GABA transaminase (GABA-T; Ki = 2.9 μM). It irreversibly inhibits D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase with Ki values of 0.1, 1, and 55 mM, respectively. Gabaculine also irreversibly inhibits ornithine aminotransferase in vitro and in mouse brain and liver homogenates, where ornithine aminotransferase activity is suppressed for over 24 hours when administered at a dose of 50 mg/kg. Gabaculine increases latency to convulsion in the 3-mercaptopropionic acid-induced and minimal electroshock-induced seizure models (ED50s = 135 and 200 mg/kg, respectively) and inhibits 3-mercaptopropionic acid-induced increases in glutamic acid decarboxylase (GAD) activity and GABA-T activity in mice (ED50s =135 mg/kg), however, the doses fall above the LD50 value of 62 mg/kg. Gabaculine (135 mg/kg, i.p.) elevates concentrations of GABA in mouse brain by over 500% and knocks out GABA-T activity to below detection limits.